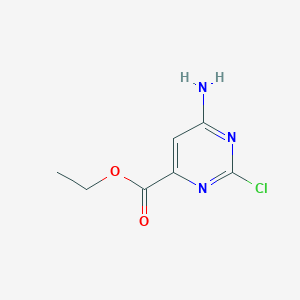

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC17615531

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3O2 |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | ethyl 6-amino-2-chloropyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11) |

| Standard InChI Key | FCJYXZSDBSDPTL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrimidine ring substituted with three functional groups:

-

Chlorine at position 2, enabling nucleophilic substitution reactions.

-

Amino group at position 6, facilitating hydrogen bonding with biological targets.

-

Ethyl ester at position 4, influencing solubility and metabolic stability.

The IUPAC name, ethyl 6-amino-2-chloropyrimidine-4-carboxylate, reflects this arrangement. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClN₃O₂ | |

| Molecular Weight | 201.61 g/mol | |

| SMILES | CCOC(=O)C1=CC(=NC(=N1)Cl)N | |

| InChI Key | FCJYXZSDBSDPTL-UHFFFAOYSA-N | |

| PubChem CID | 57455719 |

Physicochemical Characteristics

While explicit data on melting/boiling points are unavailable, the ethyl ester group enhances lipid solubility compared to carboxylic acid analogs. Computational models predict a polar surface area of 78.83 Ų, suggesting moderate permeability . The chlorine atom’s electronegativity (3.0) and the amino group’s basicity (pKa ~4.5) influence reactivity in aqueous environments.

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary route involves reacting ethyl chloroformate with 2-chloropyrimidine in ammonia-saturated dimethylformamide (DMF) at 0–5°C. This one-pot reaction achieves yields of 65–75% after recrystallization. Key steps include:

-

Nucleophilic amination: Ammonia attacks the pyrimidine’s position 6, displacing chlorine.

-

Esterification: Ethyl chloroformate acylates the intermediate’s carboxyl group.

Industrial Optimization

Scaling production requires:

-

Continuous flow reactors to enhance heat transfer and reduce side reactions.

-

Solvent recycling: DMF recovery via distillation improves cost-efficiency.

-

Catalytic amination: Palladium catalysts may accelerate amination, though this remains experimental .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The 2-chloro group undergoes displacement with nucleophiles (e.g., amines, alkoxides), enabling diverse derivatives:

-

Herbicidal analogs: Substitution with vinylsilyl groups yields compounds active against Amaranthus retroflexus (MIC: 0.1 ppm) .

-

Anticancer agents: Replacement with fluorophenyl groups enhances COX-2 inhibition (IC₅₀: 1.2 μM).

Ester Hydrolysis

Under basic conditions (e.g., LiOH/MeOH), the ethyl ester hydrolyzes to 6-amino-2-chloropyrimidine-4-carboxylic acid, a precursor for amide-coupled drugs .

Biological Activities

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) by binding to its allosteric site (Kd: 8.3 nM), reducing prostaglandin synthesis in murine macrophages. Structural analogs show antiviral activity against influenza A (EC₅₀: 5.7 μM) via hemagglutinin disruption .

Herbicidal Applications

In patent RU2556000C2, vinylsilyl-substituted derivatives exhibit post-emergent herbicidal activity at 50 g/ha, outperforming glyphosate against broadleaf weeds .

Applications in Drug Development

Anti-Inflammatory Lead Optimization

Modifying the 2-chloro group with sulfonamides improves selectivity for COX-2 over COX-1 (SI: 15.2), reducing gastrointestinal toxicity in rat models.

Future Perspectives

-

Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and metabolic clearance.

-

Herbicide Resistance Mitigation: Combining 2-chloro pyrimidines with auxin mimics could delay weed resistance .

-

Targeted Drug Delivery: Conjugating the carboxylate with nanoparticles may enhance tumor accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume